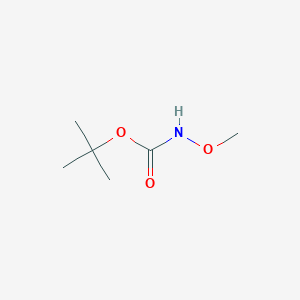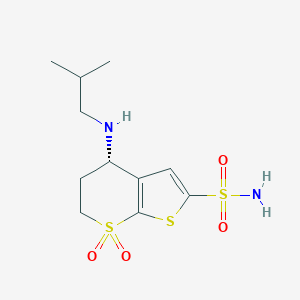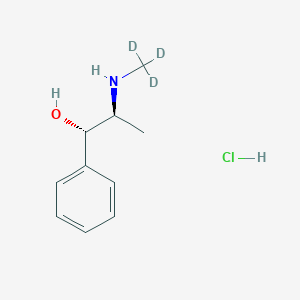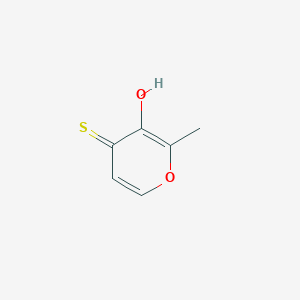
3-羟基-2-甲基-4H-吡喃-4-硫酮
描述
“3-hydroxy-2-methyl-4H-pyran-4-thione” is a chemical compound that has been used in bioinorganic chemistry . It is a derivative of kojic acid, which is known for its wide range of biological activities, such as anti-melanogenic, tyrosinase inhibitory, antimicrobial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of 3-hydroxy-2-methyl-4H-pyran-4-thione derivatives has been achieved through the reaction of substituted piperazine derivatives with allomaltol and formaline .
Molecular Structure Analysis
The molecular formula of “3-hydroxy-2-methyl-4H-pyran-4-thione” is C6H6O2S . Its molecular weight is 142.18 g/mol . The InChI code for this compound is 1S/C6H6O2S/c1-4-6(7)5(9)2-3-8-4/h2-3,7H,1H3 .
Physical And Chemical Properties Analysis
“3-hydroxy-2-methyl-4H-pyran-4-thione” is a powder that is freely soluble in hot water . It has a melting point of 76-81°C .
科学研究应用
Cosmetics and Skin Care
3-hydroxy-2-methyl-4H-pyran-4-thione and related compounds such as kojic acid (KA) are used as skin-whitening agents in cosmetics and skin care formulations . This application is related to the tyrosinase inhibition of KA in the biosynthesis of the skin pigment melanin .
Antioxidant Properties
Compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), which are similar to 3-hydroxy-2-methyl-4H-pyran-4-thione, contribute to the antioxidant properties of Maillard reaction intermediates .
Radioprotective Properties
Kojic acid, a compound related to 3-hydroxy-2-methyl-4H-pyran-4-thione, has been found to have radioprotective properties .
Antibacterial and Antifungal Properties
Kojic acid and its analogs have significant antibacterial and antifungal activities . Other compounds screened for antibacterial activity were also tested for their antifungal activity against Aspergillus niger, Penicillium chrysogenium, Fusarium moneliform and Aspergillus Flavus .
Metal Chelating Properties
Kojic acid and its analogs have been found to have metal chelating properties .
Inhibitory Activity Against Parasites
Kojic acid exhibits inhibitory activity against Leishmania (L.) amazonensis and Toxoplasma gondii both in vitro and in vivo .
安全和危害
作用机制
Target of Action
The primary target of 3-hydroxy-2-methyl-4H-pyran-4-thione is the enzyme human carbonic anhydrase II (hCAII) . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
3-Hydroxy-2-methyl-4H-pyran-4-thione interacts with its target, hCAII, through a unique monodentate mode of coordination to the active site Zn (2+) ion in hCAII .
Pharmacokinetics
Itswater solubility is 1.2 g/100 mL at 25 ºC , which may influence its absorption and distribution in the body
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 3-hydroxy-2-methyl-4H-pyran-4-thione. Its melting point is 160-164 °C (lit.) , and it has an autoignition temperature of 1364 °F . These properties may affect its stability under different environmental conditions.
属性
IUPAC Name |
3-hydroxy-2-methylpyran-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-6(7)5(9)2-3-8-4/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLSXUGPECNEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-methyl-4H-pyran-4-thione | |
CAS RN |
23060-85-7 | |
| Record name | 3-hydroxy-2-methyl-4H-pyran-4-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does thiomaltol interact with human carbonic anhydrase II, and what makes this interaction unique?
A1: Thiomaltol exhibits an unusual binding mode with the zinc ion (Zn2+) present in the active site of hCAII. Unlike typical coordination complexes, thiomaltol acts as a monodentate ligand, meaning it binds to the zinc ion through only one atom, specifically the sulfur atom []. This contrasts with the behavior observed in simpler model systems, where thiomaltol typically binds through two atoms. The constrained environment of the hCAII active site enforces this atypical coordination.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)

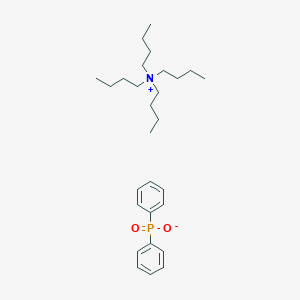

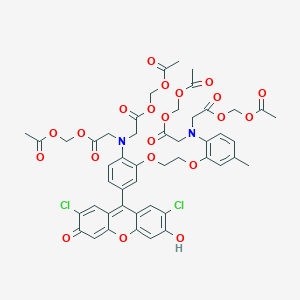
![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)

![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)
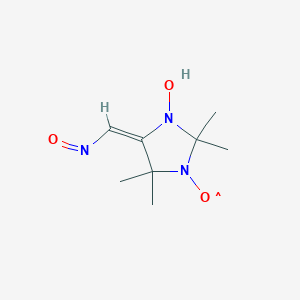
![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)

